1-Formylcyclopropane-1-carbonitrile
Overview
Description
1-Formylcyclopropanecarbonitrile is a chemical compound with the molecular formula C5H5NO and a molecular weight of 95.1 . It is stored in an inert atmosphere and under -20C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Formylcyclopropanecarbonitrile is1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2
. The SMILES representation is C1CC1(C=O)C#N
. Physical and Chemical Properties Analysis
1-Formylcyclopropanecarbonitrile has a density of 1.1±0.1 g/cm3 . It has a boiling point of 209.2±23.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 80.3±22.6 °C . The index of refraction is 1.471 .Scientific Research Applications
Synthesis of Chiral Cyclopropane Units
1-Formylcyclopropanecarbonitrile plays a pivotal role in the synthesis of chiral cyclopropane units, which are crucial intermediates for the development of conformationally restricted analogues of biologically active compounds. For instance, it has been used to synthesize various types of chiral cyclopropanes bearing two differentially functionalized carbon substituents. These intermediates are instrumental in producing conformationally restricted analogues of histamine, aimed at investigating bioactive conformations and improving activity through conformational restriction (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
1-Formylcyclopropanecarbonitrile is classified as dangerous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines . These compounds are known to inhibit Janus kinases , which are essential for the signaling of a variety of cytokines and growth factors.
Mode of Action
Given its use in the synthesis of janus kinase inhibitors , it can be inferred that it may interact with these enzymes, leading to their inhibition.
Biochemical Pathways
Janus kinases, which are potentially targeted by compounds synthesized using 1-formylcyclopropanecarbonitrile , play crucial roles in various signaling pathways, including those involved in immune response, hematopoiesis, and cell growth and survival.
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere and under -20°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Compounds synthesized using 1-formylcyclopropanecarbonitrile are known to inhibit janus kinases , which could potentially lead to modulation of immune response, hematopoiesis, and cell growth and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Formylcyclopropanecarbonitrile. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C , suggesting that exposure to oxygen and higher temperatures may affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
1-Formylcyclopropanecarbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of Janus kinases, which are key regulators of cytokine signaling pathways . By inhibiting these kinases, 1-Formylcyclopropanecarbonitrile can modulate immune responses and potentially reduce inflammation and autoimmune reactions.
Molecular Mechanism
At the molecular level, 1-Formylcyclopropanecarbonitrile exerts its effects through binding interactions with Janus kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules . As a result, the compound can alter gene expression patterns and reduce the production of pro-inflammatory cytokines, thereby modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Formylcyclopropanecarbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under inert atmosphere and cold-chain transportation conditions . Long-term studies have shown that it maintains its inhibitory effects on Janus kinases, with no significant degradation observed over extended periods.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 1-Formylcyclopropanecarbonitrile vary with different dosages. At lower doses, the compound effectively inhibits Janus kinase activity without causing adverse effects . At higher doses, it can lead to toxic effects, including cellular apoptosis and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Formylcyclopropanecarbonitrile is involved in metabolic pathways related to the synthesis of Janus kinase inhibitors. It interacts with enzymes and cofactors that facilitate the conversion of precursor molecules into the final products . The compound’s presence can influence metabolic flux and alter the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, 1-Formylcyclopropanecarbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target cells, where it can exert its inhibitory effects on Janus kinases.
Subcellular Localization
1-Formylcyclopropanecarbonitrile is localized in specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its role in modulating gene expression and cellular signaling pathways.
Properties
IUPAC Name |
1-formylcyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941687-63-4 | |
Record name | 1-formylcyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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